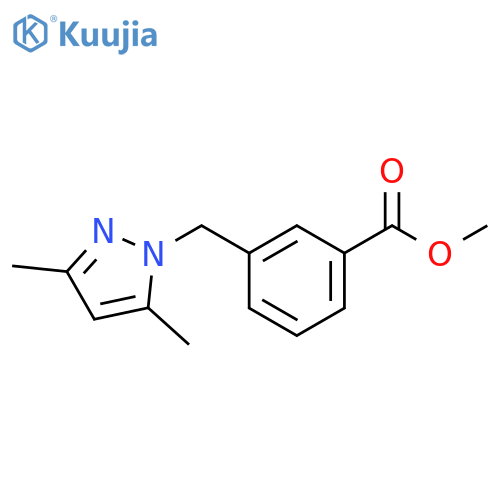

Cas no 1349171-59-0 (methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate)

1349171-59-0 structure

商品名:methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate

CAS番号:1349171-59-0

MF:C14H16N2O2

メガワット:244.289043426514

MDL:MFCD02253853

CID:5208149

PubChem ID:86207881

methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate 化学的及び物理的性質

名前と識別子

-

- 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzoic acid methyl ester

- methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

- Benzoic acid, 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, methyl ester

- methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate

-

- MDL: MFCD02253853

- インチ: 1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3

- InChIKey: YNUYBDGRXGCBDA-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=CC(CN2C(C)=CC(C)=N2)=C1

methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227766-5.0g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 95% | 5.0g |

$1115.0 | 2024-06-20 | |

| Enamine | EN300-227766-1.0g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 95% | 1.0g |

$385.0 | 2024-06-20 | |

| Enamine | EN300-227766-0.1g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 95% | 0.1g |

$105.0 | 2024-06-20 | |

| Enamine | EN300-227766-5g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 5g |

$1115.0 | 2023-09-15 | ||

| Enamine | EN300-227766-0.5g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 95% | 0.5g |

$284.0 | 2024-06-20 | |

| Enamine | EN300-227766-10.0g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 95% | 10.0g |

$1654.0 | 2024-06-20 | |

| Enamine | EN300-227766-0.25g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 95% | 0.25g |

$149.0 | 2024-06-20 | |

| Enamine | EN300-227766-2.5g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 95% | 2.5g |

$754.0 | 2024-06-20 | |

| Enamine | EN300-227766-10g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 10g |

$1654.0 | 2023-09-15 | ||

| Enamine | EN300-227766-0.05g |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |

1349171-59-0 | 95% | 0.05g |

$69.0 | 2024-06-20 |

methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1349171-59-0 (methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2279938-29-1(Alkyne-SS-COOH)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 506-17-2(cis-Vaccenic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量